molecular formula C14H17BrN2O4S B5178087 5-bromo-N-(5-tert-butyl-3-isoxazolyl)-2-methoxybenzenesulfonamide

5-bromo-N-(5-tert-butyl-3-isoxazolyl)-2-methoxybenzenesulfonamide

Cat. No. B5178087
M. Wt: 389.27 g/mol
InChI Key: ARCUUSMXLHOIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(5-tert-butyl-3-isoxazolyl)-2-methoxybenzenesulfonamide is a chemical compound used in scientific research for its potential therapeutic applications. It is a sulfonamide derivative and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-tert-butyl-3-isoxazolyl)-2-methoxybenzenesulfonamide involves the inhibition of various enzymes and signaling pathways in cells. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and regulation. It also inhibits the activity of phosphodiesterases (PDEs), which are enzymes involved in the regulation of cyclic nucleotide signaling pathways.
Biochemical and Physiological Effects:
5-bromo-N-(5-tert-butyl-3-isoxazolyl)-2-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects in cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also modulates the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In addition, it has been shown to improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-N-(5-tert-butyl-3-isoxazolyl)-2-methoxybenzenesulfonamide in lab experiments include its potential therapeutic applications in various scientific fields, its ability to inhibit HDACs and PDEs, and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, there are also limitations to its use in lab experiments, such as its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 5-bromo-N-(5-tert-butyl-3-isoxazolyl)-2-methoxybenzenesulfonamide. One direction is to further investigate its potential as a therapeutic agent in cancer research, neuroscience, and immunology. Another direction is to study its potential as a treatment for other diseases such as inflammatory disorders and metabolic disorders. Additionally, further studies are needed to determine its safety and efficacy in humans and to develop more effective and selective analogs of this compound.

Synthesis Methods

The synthesis method of 5-bromo-N-(5-tert-butyl-3-isoxazolyl)-2-methoxybenzenesulfonamide involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with tert-butyl 3-isoxazolylacetate in the presence of a base such as triethylamine. The product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

5-bromo-N-(5-tert-butyl-3-isoxazolyl)-2-methoxybenzenesulfonamide has been studied for its potential therapeutic applications in various scientific fields such as cancer research, neuroscience, and immunology. In cancer research, it has been shown to inhibit the growth of various cancer cell lines such as breast, ovarian, and lung cancer cells. In neuroscience, it has been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. In immunology, it has been shown to modulate the immune response and reduce inflammation.

properties

IUPAC Name

5-bromo-N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O4S/c1-14(2,3)12-8-13(16-21-12)17-22(18,19)11-7-9(15)5-6-10(11)20-4/h5-8H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCUUSMXLHOIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.